molecular formula C18H16N2O3 B2771531 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 919855-96-2

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2771531
CAS No.: 919855-96-2
M. Wt: 308.337
InChI Key: XQDZHFTVDJTLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-4-5-15-14(9-18(22)23-16(15)7-12)8-17(21)20-11-13-3-2-6-19-10-13/h2-7,9-10H,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDZHFTVDJTLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a novel hybrid molecule that integrates the structural features of coumarin derivatives and acetamides. This unique combination is expected to confer a range of biological activities, making it a subject of interest in pharmacological research. The coumarin moiety is well-known for its diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities, while the pyridine ring may enhance the compound's pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O3C_{18}H_{16}N_{2}O_{3} with a molecular weight of approximately 308.3 g/mol. The structural features include:

  • Coumarin Core : A benzopyran structure with a ketone group at position 2.
  • Pyridine Ring : Attached via an acetamide linkage, which may influence biological interactions.
PropertyValue
Molecular FormulaC18H16N2O3C_{18}H_{16}N_{2}O_{3}
Molecular Weight308.3 g/mol
CAS Number919855-96-2

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antioxidant Activity : Coumarins are recognized for their ability to scavenge free radicals, which suggests that this compound may also possess antioxidant properties. Studies have shown that related compounds can inhibit lipid peroxidation, indicating potential protective effects against oxidative stress .
  • Enzyme Inhibition : Similar coumarin derivatives have been reported to inhibit enzymes such as carbonic anhydrases and lipoxygenases. Given its structural features, This compound may exhibit enzyme-inhibitory properties that could be explored further in biochemical assays.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of both coumarin and pyridine components may enhance the compound's ability to interact with microbial targets.
  • Cytotoxicity : Research has indicated that certain coumarin derivatives demonstrate cytotoxic effects against various cancer cell lines. The potential of this compound as an anticancer agent warrants investigation through in vitro studies to assess its efficacy and safety profiles .

Case Studies and Research Findings

Several studies have explored the biological activities of coumarin derivatives, providing insights into their mechanisms and potential therapeutic applications:

  • Antioxidant Studies : A study on related coumarin compounds demonstrated significant antioxidant activity through radical scavenging assays, suggesting that similar mechanisms could be expected from our compound .
  • Enzyme Interaction Studies : Molecular docking studies have shown that coumarin derivatives can effectively bind to acetylcholinesterase (AChE), indicating potential for neuroprotective applications. This suggests that our compound might also interact with AChE, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity Assays : In vitro assays have revealed varying degrees of cytotoxicity among different coumarin derivatives against cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The coumarin derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. For instance, compounds structurally similar to 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-3-ylmethyl)acetamide have demonstrated significant activity against breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this class can exhibit inhibitory effects against a range of bacterial and fungal strains. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. Coumarins are known to modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. This property opens avenues for research into treatments for conditions such as Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several coumarin derivatives and tested their activity against MCF-7 cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating superior efficacy in inhibiting cell growth .

Case Study 2: Antimicrobial Testing

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of various coumarin derivatives against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited potent antibacterial activity comparable to conventional antibiotics, suggesting potential for development as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-3-ylmethyl)acetamide, and how can reaction conditions be optimized?

  • Answer : Multi-step synthesis typically involves coupling a chromen-2-one derivative (e.g., 7-methyl-4-hydroxycoumarin) with a pyridinylmethyl acetamide precursor. Key steps include:

  • Alkylation : Use chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the coumarin core .
  • Amide coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) for condensation with pyridin-3-ylmethylamine .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance yield (>70%) and purity (HPLC >95%) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how can conflicting spectral data be resolved?

  • Answer : Prioritize ¹H/¹³C NMR for backbone assignment, IR for carbonyl group verification (1670–1750 cm⁻¹), and HRMS for molecular ion confirmation. For crystallographic ambiguity (e.g., tautomerism in coumarin), use X-ray diffraction or cross-validate with 2D NMR (COSY, HSQC) . Contradictions in NOESY data may require computational refinement (e.g., DFT calculations) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer : Screen against:

  • Enzyme targets : Kinase inhibition (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity : Broth microdilution (MIC determination) per CLSI guidelines .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticancer activity?

  • Answer :

  • Substituent variation : Synthesize analogs with modified coumarin substituents (e.g., 7-ethoxy, 6-nitro) and pyridinylmethyl groups (e.g., 4-fluoro, 2-chloro) .
  • Biological testing : Compare IC₅₀ values across analogs in cell-line panels (NCI-60) to identify critical pharmacophores .
  • Computational modeling : Perform CoMFA or CoMSIA to correlate electronic/steric properties with activity .

Q. What strategies address poor aqueous solubility for in vivo pharmacokinetic studies?

  • Answer :

  • Formulation : Use β-cyclodextrin inclusion complexes or nanoemulsions (particle size <200 nm) to enhance solubility .
  • Prodrug design : Introduce phosphate esters at the 4-oxo position for pH-dependent release .
  • In silico screening : Predict logP and solubility via tools like ACD/Percepta .

Q. How can molecular docking guide target identification for this compound?

  • Answer :

  • Protein selection : Prioritize targets with coumarin-binding pockets (e.g., COX-2, PARP-1).
  • Docking workflow : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Experimental validation : Perform SPR or ITC to measure binding affinity (Kd) .

Q. What in vivo models are appropriate for evaluating bioavailability and toxicity?

  • Answer :

  • Pharmacokinetics : Administer IV/oral doses (10–50 mg/kg) in rodents; quantify plasma levels via LC-MS/MS .
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathology and serum biochemistry .
  • Bioavailability enhancement : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Q. How can metabolic stability be assessed using liver microsomal assays?

  • Answer :

  • Incubation : Use human/rat liver microsomes (0.5 mg/mL) with NADPH cofactor at 37°C.
  • Metabolite ID : Employ UPLC-QTOF-MS with MetaboLynx™ software for phase I/II metabolite profiling .
  • Half-life calculation : Monitor parent compound depletion over 60 minutes .

Methodological Notes

  • Contradiction resolution : Conflicting bioactivity data (e.g., varying IC₅₀ across cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI or NCCLS guidelines .
  • Data tables : Include comparative IC₅₀ values, docking scores (ΔG), and pharmacokinetic parameters (Cmax, t½) in publications for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.